N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenethylamine backbone linked to a substituted chromen-2-one moiety. The compound’s structure combines electron-donating methoxy groups and a planar chromenone ring, which may enhance binding to biological targets through π-π stacking and hydrogen bonding.
Properties
Molecular Formula |
C24H27NO6 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C24H27NO6/c1-14-10-20(30-5)23-15(2)17(24(27)31-21(23)11-14)13-22(26)25-9-8-16-6-7-18(28-3)19(12-16)29-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,26) |
InChI Key |
MVSHBOLMTFLMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C)C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the chromen-2-one core, followed by the introduction of the dimethoxyphenylethyl group through a series of reactions such as alkylation, acylation, and condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the chromen-2-one moiety.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features and Properties of Analogous Acetamides
Backbone and Substituent Effects
3,4-Dimethoxyphenethylamine vs. Dichlorophenyl :
The target compound’s 3,4-dimethoxyphenethylamine backbone provides electron-donating methoxy groups, improving solubility and hydrogen-bonding capacity compared to the dichlorophenyl group in 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide (). Chlorine’s electron-withdrawing nature increases lipophilicity but may reduce metabolic stability .- Chromenone vs. In contrast, Rip-B (benzamide) and the ACE2-targeting analog (sulfonyl group) prioritize smaller, polar substituents for higher synthetic yields or specific target interactions .
Pharmacological Potential
- ACE2 Inhibition: The sulfonyl-containing analog () demonstrates ACE2 docking (-5.51 kcal/mol), suggesting the target compound’s chromenone group could be modified with sulfonyl or carboxylate moieties to optimize antiviral activity .
- Neuroactive Profiles: Compound 5a () shares the 3,4-dimethoxyphenethylamine backbone with the target compound but replaces chromenone with a purin-8-ylsulfanyl group, yielding low toxicity and anti-dementia effects. This highlights the scaffold’s versatility for CNS-targeted modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
